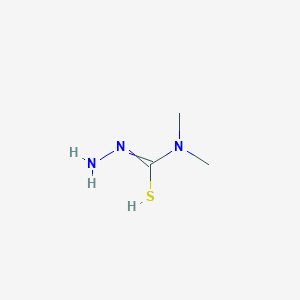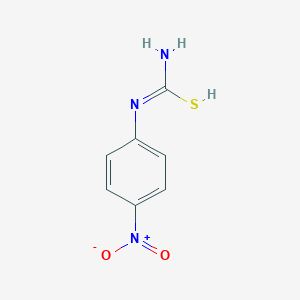
Silane,tri-2-propen-1-yl-
Overview
Description
Silane,tri-2-propen-1-yl- is an organosilicon compound characterized by the presence of three allyl groups attached to a silicon atom This compound is of significant interest in organic synthesis due to its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane,tri-2-propen-1-yl- can be synthesized through several methods. One common approach involves the hydrosilylation of allyl compounds with silanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl group . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of triallyl-silane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity triallyl-silane suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Silane,tri-2-propen-1-yl- undergoes a variety of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of triallyl-silane to silanols or siloxanes using oxidizing agents.
Substitution: Replacement of allyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes, moderate temperatures, and inert atmospheres.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with new silicon-carbon bonds.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted silanes with various functional groups.
Scientific Research Applications
Silane,tri-2-propen-1-yl- finds applications in various fields of scientific research:
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Exploration of its role in the synthesis of silicon-containing pharmaceuticals.
Mechanism of Action
The mechanism by which triallyl-silane exerts its effects is primarily through the reactivity of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon double bonds, forming new silicon-carbon bonds. This process is often catalyzed by transition metal complexes, which facilitate the activation of the silicon-hydrogen bond and its subsequent addition to the unsaturated substrate .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another trialkylsilane with similar reactivity but different alkyl groups.
Triallyl-isocyanurate: A compound with three allyl groups attached to a triazine ring, used in polymerization reactions.
Uniqueness
Silane,tri-2-propen-1-yl- is unique due to its specific combination of three allyl groups attached to a silicon atom, which imparts distinct reactivity and stability. This makes it particularly useful in hydrosilylation reactions and the synthesis of organosilicon compounds .
Properties
IUPAC Name |
tris(prop-2-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Si/c1-4-7-10(8-5-2)9-6-3/h4-6,10H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKILWKSIMZSWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[SiH](CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96439-44-0 | |
| Details | Compound: Silane, tri-2-propen-1-yl-, homopolymer | |
| Record name | Silane, tri-2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
152.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


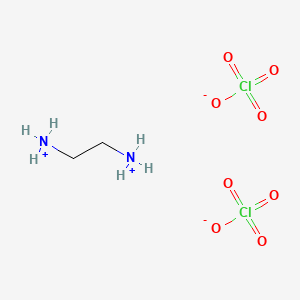
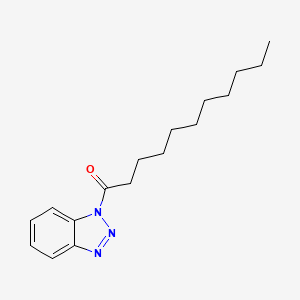
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B7779099.png)
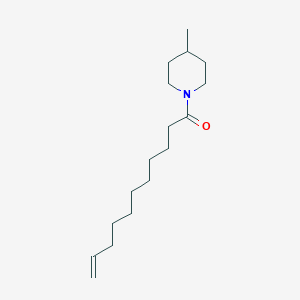
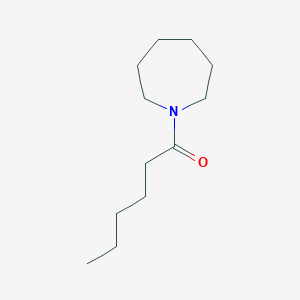


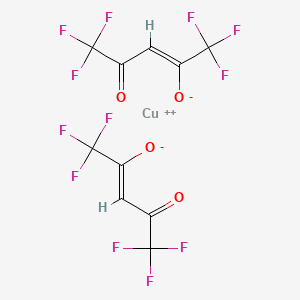
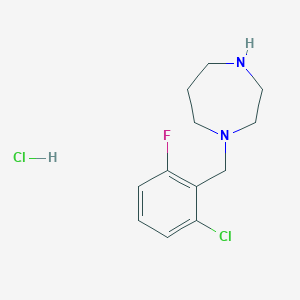
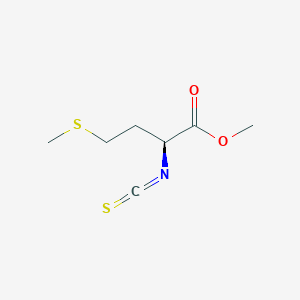

![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)
